5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a methyl group at the 3-position of the dihydrobenzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoxazoles.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-(Iodomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Comparison:
- Reactivity: The bromomethyl group in 5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is more reactive towards nucleophiles compared to the chloromethyl and iodomethyl analogs due to the moderate leaving group ability of bromine.
- Applications: While all these compounds can be used in organic synthesis, the specific reactivity of the bromomethyl group makes it particularly useful for certain substitution reactions.
- Stability: The stability of these compounds can vary, with the bromomethyl derivative being relatively stable under standard conditions but more reactive than the chloromethyl derivative.
Properties
IUPAC Name |
5-(bromomethyl)-3-methyl-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-4-6(5-10)2-3-8(7)13-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUQDSOABRXVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CBr)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245095-50-5 | |
Record name | 5-(bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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